5-Chloro-N-methoxy-N-methylpentanamide
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Overview
Description
5-Chloro-N-methoxy-N-methylpentanamide is an organic compound with the molecular formula C7H14ClNO2 It is a derivative of pentanamide, where the amide nitrogen is substituted with a methoxy and a methyl group, and the pentanamide chain is chlorinated at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methoxy-N-methylpentanamide typically involves the chlorination of N-methoxy-N-methylpentanamide. One common method is the reaction of N-methoxy-N-methylpentanamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methoxy-N-methylpentanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
5-Chloro-N-methoxy-N-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methoxy-N-methylpentanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The methoxy and methyl groups play a crucial role in modulating its activity and binding affinity to the target sites.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylpentanamide: Lacks the chlorine substitution, resulting in different reactivity and properties.
5-Chloro-N-methylpentanamide: Lacks the methoxy group, affecting its solubility and chemical behavior.
5-Chloro-N-methoxy-N-ethylpentanamide: Has an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
5-Chloro-N-methoxy-N-methylpentanamide is unique due to the presence of both the methoxy and chlorine substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-chloro-N-methoxy-N-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-9(11-2)7(10)5-3-4-6-8/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAHGCYIBKTDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576422 |
Source
|
Record name | 5-Chloro-N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138344-21-5 |
Source
|
Record name | 5-Chloro-N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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